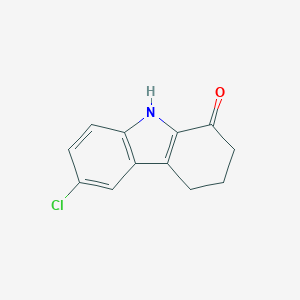

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

Properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQOGOYIOUCDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346519 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14192-67-7 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of interest in medicinal chemistry. This document details the spectroscopic data, experimental protocols for its synthesis and analysis, and visual representations of its synthetic pathway and potential biological signaling interactions.

Molecular Structure and Properties

This compound is a tricyclic compound featuring a carbazole core structure with a chlorine substituent on the aromatic ring and a ketone functional group on the saturated cyclohexanone moiety.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 14192-67-7 |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts (δ) for the protons of this compound, estimated from data for structurally similar compounds such as 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Indole) | ~11.0 | Singlet (broad) | 1H |

| Aromatic H | ~7.5 | Doublet | 1H |

| Aromatic H | ~7.3 | Doublet of doublets | 1H |

| Aromatic H | ~7.1 | Doublet | 1H |

| -CH₂- (Position 2) | ~2.8 | Triplet | 2H |

| -CH₂- (Position 4) | ~2.6 | Triplet | 2H |

| -CH₂- (Position 3) | ~2.1 | Multiplet | 2H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~195 |

| Aromatic C-Cl | ~128 |

| Aromatic C-N | ~138 |

| Aromatic C-H | ~122, ~120, ~112 |

| Aromatic Quaternary C | ~135, ~125 |

| -CH₂- (Position 2) | ~38 |

| -CH₂- (Position 4) | ~25 |

| -CH₂- (Position 3) | ~22 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3300-3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=O Stretch (Ketone) | ~1680 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-N Stretch | 1200-1350 | Medium |

| C-Cl Stretch | 700-800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would exhibit a molecular ion peak [M]⁺ at m/z 219 and an [M+2]⁺ peak at m/z 221 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Experimental Protocols

Synthesis via Fischer Indole Synthesis

A common and effective method for the synthesis of tetrahydrocarbazole derivatives is the Fischer indole synthesis.[1][2]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-cyclohexanedione and (4-chlorophenyl)hydrazine hydrochloride in a suitable solvent such as glacial acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the spectra to obtain chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the elucidation of the structure of this compound using spectroscopic data.

SIRT1 Inhibition Signaling Pathway

Derivatives of this compound have been identified as inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes.[3][4] The following diagram depicts a simplified signaling pathway illustrating the role of SIRT1 and the effect of its inhibition.

References

Physical and chemical properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

An In-depth Technical Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Introduction

This compound is a tricyclic organic compound belonging to the carbazole family.[1] Its structure incorporates a tetrahydrocarbazole core, which is a prominent motif in numerous natural products and pharmaceutically active molecules.[2] The presence of a chlorine atom at the 6-position and a ketone group at the 1-position makes it a versatile synthetic intermediate.[3][4] This compound serves as a crucial building block in the synthesis of various biologically active derivatives, including selective enzyme inhibitors and potential therapeutic agents for neurological and proliferative diseases.[3][5][6] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and its role as a precursor to compounds with significant biological activities.

Physicochemical Properties

The physical and chemical characteristics of this compound and its parent compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, are summarized below. The data for the parent compound is included for comparative context.

Identifiers and Molecular Characteristics

| Property | This compound | Reference |

| IUPAC Name | This compound | [7] |

| CAS Number | 14192-67-7 | [7][8] |

| Molecular Formula | C₁₂H₁₀ClNO | [7] |

| Molecular Weight | 219.66 g/mol | [7] |

| Canonical SMILES | C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)Cl | [7] |

| LogP | 3.31 | [8] |

| Property | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (Parent Compound) | Reference |

| IUPAC Name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole | [1] |

| CAS Number | 36684-65-8 | [1][9][10] |

| Molecular Formula | C₁₂H₁₂ClN | [1][10] |

| Molecular Weight | 205.68 g/mol | [1][10] |

| Canonical SMILES | C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | [1] |

Physical Properties

Data for the parent compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, is more readily available and provides insight into the expected properties of the target ketone.

| Property | Value (for Parent Compound) | Reference |

| Appearance | White to light yellow crystalline powder | [1][10] |

| Melting Point | 145-148 °C | [1][10][11] |

| Boiling Point (Predicted) | 358.8 ± 37.0 °C at 760 mmHg | [1][11] |

| Density (Predicted) | ~1.28 g/cm³ | [1][11] |

| Solubility | Insoluble in water; soluble in dimethyl sulfoxide (DMSO) and ethanol; slightly soluble in methanol. | [1][10][11] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [10][11] |

Synthesis and Reactivity

The tetrahydrocarbazole core is commonly synthesized via the Fischer indole synthesis. This compound is a key intermediate that can undergo further reactions, most notably at its ketone group, to produce a variety of derivatives.

General Synthesis Workflow

The synthesis of the carbazole ring system is classically achieved through the Borsche-Drechsel cyclization or, more commonly, the Fischer indole synthesis.[1][12] This involves the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclic ketone.

Caption: Fischer indole synthesis workflow for the carbazole core.

Key Chemical Reactions

The ketone functionality of this compound is a primary site for derivatization. A notable reaction is asymmetric reductive amination, which converts the ketone into a chiral amine. This is a critical step in synthesizing specific enantiomers of pharmacologically active compounds.[3][4]

This protocol describes a key step in the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus (HPV) infections, starting from the title compound.[3][4]

-

Imine Formation: this compound (1.0 eq.) is reacted with a chiral amine, such as (R)-(+)-1-(4-methoxyphenyl)ethylamine (1.05 eq.), in a suitable solvent like toluene. A catalytic amount of concentrated HCl is added.[4]

-

Azeotropic Water Removal: The mixture is heated to reflux with a Dean-Stark trap to remove water, driving the reaction towards the formation of the chiral imine intermediate. The reaction is monitored until completion (typically 10 hours).[4]

-

Reduction: The resulting imine is then reduced to the corresponding chiral amine. This can be achieved using various reducing agents.

-

Amide Coupling: The final step involves coupling the newly formed chiral amine with a carboxylic acid (e.g., 2-picolinic acid) using a coupling agent like 1-propylphosphonic acid cyclic anhydride (T3P) to yield the final amide product in high yield and enantiomeric purity.[3][4]

Caption: Workflow for synthesizing chiral derivatives.

Biological Activity and Applications

While this compound is primarily a synthetic intermediate, its derivatives have demonstrated significant and diverse biological activities. The carbazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[5][6]

Role as a Precursor to SIRT1 Inhibitors

Derivatives of the parent compound are potent and selective inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][13] SIRT1 plays a crucial role in regulating cellular processes like aging, metabolism, and DNA damage response.[1] For instance, the carboxamide derivative, known as EX-527, is a well-characterized selective SIRT1 inhibitor with an IC₅₀ of 98 nM.[13] This selectivity is important for minimizing off-target effects.[1] Inhibition of SIRT1 by these compounds leads to an increase in the acetylation of proteins like p53, which can influence cell cycle and apoptosis.[13]

References

- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 2. Buy 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol | 32202-79-2 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide [smolecule.com]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cenmed.com [cenmed.com]

- 8. Hit2Lead | this compound | CAS# 14192-67-7 | MFCD00459042 | BB-6043153 [hit2lead.com]

- 9. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (1 x 250 mg) | Reagentia [reagentia.eu]

- 10. 36684-65-8 CAS MSDS (6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& CAS#: 36684-65-8 [m.chemicalbook.com]

- 12. op.niscpr.res.in [op.niscpr.res.in]

- 13. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]

An In-depth Technical Guide on the Presumed Mechanism of Action of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Disclaimer: There is a notable lack of direct scientific literature detailing the specific mechanism of action for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one. However, this molecule serves as a key intermediate in the synthesis of potent biological inhibitors. The following guide focuses on the well-characterized mechanism of its closely related carboxamide derivative, (S)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, also known as Selisistat or EX-527. It is highly probable that the biological activity of derivatives from the parent "-one" compound is centered around the inhibition of Sirtuin 1 (SIRT1).

Core Mechanism of Action: SIRT1 Inhibition

The primary molecular target of Selisistat (EX-527), a derivative of this compound, is Sirtuin 1 (SIRT1). SIRT1 is a NAD⁺-dependent deacetylase that plays a critical role in various cellular processes, including stress resistance, metabolism, and aging, by removing acetyl groups from a wide range of histone and non-histone protein substrates.

Selisistat is a potent and selective inhibitor of SIRT1.[1][2][3] The mechanism of inhibition is non-competitive with respect to the acetylated substrate and uncompetitive with the NAD⁺ cofactor.[1][4] This indicates that Selisistat does not bind to the active site of SIRT1 directly in competition with the substrate. Instead, its inhibitory action is dependent on the initial binding of NAD⁺ to the enzyme.[4] The binding of Selisistat is thought to stabilize a ternary complex of SIRT1, NAD⁺, and the inhibitor, locking the enzyme in an inactive conformation.[4]

Quantitative Data for Selisistat (EX-527)

The inhibitory potency and selectivity of Selisistat have been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) values are a key measure of its efficacy.

| Parameter | Value | Assay Condition |

| IC₅₀ (SIRT1) | 38 - 123 nM | In vitro enzymatic assay |

| IC₅₀ (SIRT2) | ~19.6 - 20 µM | In vitro enzymatic assay |

| IC₅₀ (SIRT3) | ~48.7 - 50 µM | In vitro enzymatic assay |

| Selectivity | >200-fold for SIRT1 over SIRT2 | In vitro enzymatic assays |

| Selectivity | ~500-fold for SIRT1 over SIRT3 | In vitro enzymatic assays |

Data compiled from multiple sources.[1][3][5][6][7]

Modulated Signaling Pathways

Inhibition of SIRT1 by Selisistat leads to the hyperacetylation of its downstream targets, which in turn modulates various signaling pathways.

-

p53-mediated Apoptosis: SIRT1 deacetylates the tumor suppressor p53, leading to its inactivation. Inhibition of SIRT1 by Selisistat results in increased acetylation of p53, enhancing its stability and transcriptional activity. This can lead to the induction of apoptosis or cell cycle arrest.[5][8]

-

NF-κB Signaling: SIRT1 can deacetylate the p65 subunit of NF-κB, thereby suppressing its transcriptional activity and reducing inflammation. Inhibition of SIRT1 can, therefore, lead to an increase in NF-κB-mediated inflammation.[8]

-

PGC-1α and Mitochondrial Biogenesis: SIRT1 activates the transcriptional coactivator PGC-1α through deacetylation, a key regulator of mitochondrial biogenesis and function. Inhibition of SIRT1 can impair these processes.[9][]

References

- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EX 527 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

Biological Targets of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: An In-depth Technical Guide

Disclaimer: Direct biological target data for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the biological activities of structurally related tetrahydrocarbazole derivatives to infer potential targets and guide future research.

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The introduction of a chlorine atom at the 6-position and a ketone at the 1-position, as in this compound, is anticipated to modulate its pharmacological profile. Investigations into analogous compounds suggest a range of potential biological targets, including enzymes and receptors involved in cancer, neurodegenerative diseases, and microbial infections.[1][2][5]

Potential Biological Targets and Activities of Structurally Related Compounds

Derivatives of the tetrahydrocarbazole nucleus have been reported to exhibit diverse biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][5] The specific biological targets are often dictated by the nature and position of substituents on the carbazole ring system.

Enzyme Inhibition

a) Sirtuin (SIRT) Inhibition:

A closely related compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, has been identified as an inhibitor of Sirtuin 1 (SIRT1).[6] SIRT1 is a class III histone deacetylase that plays a crucial role in cellular processes like aging and metabolism. Derivatives of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol have also demonstrated inhibitory activity against both SIRT1 and SIRT2, suggesting potential applications in metabolic disorders and cancer.[7]

b) Cholinesterase Inhibition:

Various 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[8] Specific amino and nitro derivatives were found to be selective AChE inhibitors.[8]

c) CpxA Phosphatase Inhibition:

2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives have been shown to activate the CpxRA two-component signal transduction system in bacteria by inhibiting the phosphatase activity of CpxA.[9] This suggests a potential antibacterial mechanism by disrupting bacterial virulence.[9]

Receptor Modulation

a) α1-Adrenergic Receptor Ligands:

Derivatives of 1,2,3,9-tetrahydro-4H-carbazol-4-one, an isomer of the core structure of interest, have been synthesized as ligands for α1-adrenergic receptor subtypes (α1A, α1B, and α1D).[10] These receptors are involved in the regulation of blood pressure and other physiological processes.

b) 5-HT Receptor Ligands:

Derivatives of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol serve as precursors for compounds that act as agonists for the 5-HT1F receptor, which are being investigated for treating conditions related to mitochondrial dysfunction.[7]

Anticancer and Antimicrobial Activities

The tetrahydrocarbazole scaffold is a common feature in compounds with demonstrated anticancer and antimicrobial properties.[1][11] The mechanism for the anticancer activity of some carbazole derivatives is believed to involve intercalation into DNA.[12] Additionally, novel 6-chloro-9H-carbazole derivatives have been synthesized and shown to possess good antimicrobial activity.[11]

Quantitative Data on Related Compounds

Quantitative bioactivity data for this compound is not available. The following table summarizes data for structurally related tetrahydrocarbazole derivatives to provide a comparative context.

| Compound Class | Target | Assay Type | Activity (IC50/Ki) | Reference |

| 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazoles | Acetylcholinesterase (AChE) | Ellman's method | Varies by substitution | [8] |

| 2,3,4,9-tetrahydro-1H-carbazol-1-amines | CpxA Phosphatase | Biochemical Assay | Lead compound showed ~30-fold improvement over initial hit | [9] |

| 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives | α1-Adrenergic Receptors (α1A, α1B, α1D) | Radioligand Binding | Moderate to good affinity | [10] |

| Substituted hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides | 5-HT1A Receptor | Radioligand Binding | Ki values of 4-10 nM for most active compounds | [13] |

Experimental Protocols for Key Assays

Detailed experimental protocols for the specific analysis of this compound are not published. However, based on the activities of related compounds, the following general methodologies would be applicable.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

General Protocol:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 8.0), a solution of DTNB, and the test compound solution.

-

Initiate the reaction by adding a solution of AChE.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Start the enzymatic reaction by adding the substrate, acetylthiocholine iodide.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

This protocol is a generalized representation based on the description in reference[8].

Radioligand Binding Assay for Receptor Affinity

This technique is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

General Protocol:

-

Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., α1-adrenergic receptors).

-

In a reaction tube, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [3H]prazosin for α1-adrenergic receptors) and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

The IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

This protocol is a generalized representation based on the description in references[10][13].

Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the activities of its analogs, and a general workflow for identifying its biological targets.

Caption: Potential SIRT1 Inhibition Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. wjpps.com [wjpps.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. wjarr.com [wjarr.com]

- 6. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 7. Buy 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol | 32202-79-2 [smolecule.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship of substituted tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and thiadiazinones: potential anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one Scaffold: A Technical Guide to SIRT1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical scaffold, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, as a potent and selective inhibitor of Sirtuin 1 (SIRT1). While direct and extensive research on the -1-one derivative is limited in publicly available literature, this document will focus on the well-characterized and structurally similar analog, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527 or Selisistat) . The inhibitory mechanisms, quantitative data, and experimental protocols detailed herein for EX-527 provide a robust framework for understanding the potential SIRT1 inhibitory pathway of related compounds based on the same carbazole core.

Core Concept: The SIRT1 Inhibition Pathway

SIRT1 is a crucial NAD⁺-dependent deacetylase that regulates a multitude of cellular processes, including stress response, metabolism, and apoptosis, by deacetylating histone and non-histone proteins. The tumor suppressor protein p53 is a key non-histone target of SIRT1. Deacetylation of p53 by SIRT1 leads to its inactivation and subsequent degradation.

Inhibitors based on the 6-chloro-2,3,4,9-tetrahydro-1H-carbazole scaffold, such as EX-527, function by binding to the catalytic domain of SIRT1. This binding event displaces the nicotinamide portion of the NAD⁺ cofactor, forcing it into an extended conformation that sterically hinders the binding of the acetylated substrate (e.g., acetylated p53).[1] This unique mechanism effectively blocks the deacetylation reaction, leading to the accumulation of acetylated SIRT1 substrates. The hyperacetylation of p53, for example, enhances its stability and transcriptional activity, promoting cell cycle arrest and apoptosis.[2]

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the inhibitory concentration (IC50) values for EX-527 and the parent carbazole compound against various sirtuins. This data highlights the high potency and selectivity of this chemical class for SIRT1.

Table 1: SIRT1 Inhibitory Activity

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT1 | 60-100 | Varies by study | [3][4] |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT1 | 90 | Fluor de Lys (FdL) assay | [5] |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole ("6-Cl-THz") | SIRT1 | 98 | Not specified |

Note: Data for "6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one" is not specified in the reviewed literature. The data for "6-Cl-THz" likely refers to the parent carbazole without the position 1 substituent.

Table 2: Selectivity Profile of EX-527

| Compound | Target | IC50 (nM) | Selectivity vs. SIRT1 | Reference |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT2 | 19,600 | ~217-fold | |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT3 | 48,700 | ~541-fold | |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | Class I/II HDACs | >100,000 | >1000-fold | [3][6] |

Experimental Protocols

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is a common method to determine the direct inhibitory effect of a compound on recombinant SIRT1 enzyme activity.

Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of NAD⁺, active SIRT1 deacetylates the peptide. A developer solution is then added, which specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to SIRT1 activity.

Materials:

-

Recombinant Human SIRT1 Enzyme

-

Fluorogenic SIRT1 Substrate (e.g., p53-derived peptide)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer Solution (containing a protease like trypsin)

-

Test Compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Nicotinamide or EX-527)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in SIRT1 Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Assay Plate Setup: To each well of a 96-well plate, add:

-

25 µL SIRT1 Assay Buffer

-

5 µL of diluted test compound or vehicle (DMSO control)

-

10 µL of diluted SIRT1 enzyme solution. For "No Enzyme Control" wells, add 10 µL of assay buffer.

-

-

Initiation: Start the reaction by adding 10 µL of a solution containing both the fluorogenic substrate and NAD⁺ to all wells.

-

Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes, protected from light.

-

Development: Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.

-

Signal Detection: Incubate the plate at 37°C for 15-30 minutes, protected from light. Measure the fluorescence intensity.

-

Data Analysis: Subtract the background fluorescence ("No Enzyme Control") from all readings. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value using a dose-response curve.[7]

Cell-Based p53 Acetylation Assay (Western Blot)

This protocol assesses the ability of the test compound to inhibit SIRT1 activity within a cellular context by measuring the acetylation status of its substrate, p53.

Principle: Cells are treated with the SIRT1 inhibitor, which should lead to an accumulation of acetylated p53. Total cell lysates are then collected, and the levels of acetylated p53 and total p53 are quantified using Western blotting with specific antibodies. An increase in the ratio of acetylated-p53 to total-p53 indicates effective SIRT1 inhibition.

Materials:

-

Human cell line with wild-type p53 (e.g., HCT116, MCF-7)

-

Cell culture medium and supplements

-

Test Compound (dissolved in DMSO)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies: Anti-acetyl-p53 (e.g., Lys382), Anti-total p53, Anti-loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet debris. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Western Blot:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-acetyl-p53 and anti-total-p53) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again and develop the blot using an ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal. Quantify the band intensities using densitometry. Normalize the acetyl-p53 signal to the total-p53 signal and the loading control to determine the fold-change in p53 acetylation upon treatment.[2][8]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. otavachemicals.com [otavachemicals.com]

- 4. SIRT1 Assay Kit Sigma [sigmaaldrich.com]

- 5. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT1 Inhibitor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Discovery of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a Precursor for Potent SIRT1 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator in a myriad of physiological and pathological processes, including cellular metabolism, DNA repair, inflammation, and aging. Its role in the deacetylation of both histone and non-histone proteins, such as p53, NF-κB, and PGC-1α, has positioned it as a compelling therapeutic target for a range of diseases, from metabolic disorders to cancer and neurodegeneration. The quest for selective and potent SIRT1 inhibitors has led to the exploration of various chemical scaffolds. Among these, the carbazole framework has proven to be a promising starting point. This technical guide delves into the discovery and significance of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate in the synthesis of potent SIRT1 inhibitors.

Chemical Profile of the Core Scaffold

This compound is a tricyclic heterocyclic compound featuring a carbazole nucleus with a chlorine substituent and a ketone group on the saturated ring.[1] This molecule serves as a versatile precursor in the synthesis of more complex carbazole derivatives.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | This compound |

| Appearance | Crystalline solid |

Synthesis of the Carbazole Core

The primary route for synthesizing the 2,3,4,9-tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis.[1][2][3][4][5] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazine with a ketone or aldehyde.

Experimental Protocol: Fischer Indole Synthesis of this compound

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

1,2-Cyclohexanedione

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of 4-chlorophenylhydrazine hydrochloride and 1,2-cyclohexanedione is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Note: This is a representative protocol based on the principles of the Fischer indole synthesis for similar carbazole structures. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be required for improved yield and purity.

From Precursor to Potent Inhibitor: The Carboxamide Derivative

While this compound is a key building block, a closely related derivative, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (also known as EX-527), has been extensively studied as a potent and selective SIRT1 inhibitor.[6][7][8] The synthesis of this carboxamide derivative typically involves the reductive amination of the ketone group of the "-1-one" precursor, followed by amidation.[9][10]

Quantitative Data: SIRT1 Inhibition Profile

The following table summarizes the inhibitory activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527), a direct derivative of the core topic, against SIRT1 and other sirtuins. It is important to note that specific inhibitory data for this compound is not extensively reported in the literature, as it is primarily considered a synthetic intermediate.

| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT1 | 60-100 | ~100-fold vs SIRT2 and SIRT3 | [7] |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT2 | 19,600 | - | [1] |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527) | SIRT3 | 48,700 | - | [1] |

Mechanism of SIRT1 Inhibition

Studies on analogs of this carbazole series have elucidated the mechanism of SIRT1 inhibition. These inhibitors are believed to bind to the catalytic cleft of SIRT1, in proximity to the NAD+ binding site. This binding event induces a conformational change in the NAD+ cofactor, preventing the substrate from accessing the active site and thus inhibiting the deacetylation reaction.

Experimental Protocols for Evaluation

In Vitro SIRT1 Inhibition Assay (Fluorometric)

This assay is a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Microplate fluorescence reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NAD+, and the test compound at various concentrations.

-

Add the recombinant SIRT1 enzyme to initiate the pre-incubation, allowing the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic SIRT1 substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the developer solution.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis for Downstream Target Acetylation

This cell-based assay assesses the effect of the inhibitor on the acetylation status of known SIRT1 substrates, such as p53.

Materials:

-

Cell line of interest (e.g., PANC-1)

-

Cell culture medium and reagents

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-acetyl-p53, anti-total p53, anti-loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound or vehicle control for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against acetylated p53 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies against total p53 and a loading control for normalization.

Signaling Pathways and Experimental Workflows

Caption: SIRT1 signaling pathways and the impact of inhibition.

Caption: Experimental workflow for SIRT1 inhibitor development.

Conclusion

This compound stands as a pivotal molecule in the development of potent and selective SIRT1 inhibitors. While it may not be the final active pharmaceutical ingredient, its role as a key synthetic intermediate is undeniable. The derivatization of this core scaffold, particularly into the corresponding carboxamide, has yielded compounds with significant therapeutic potential. The methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery, facilitating further exploration of the carbazole scaffold for the modulation of SIRT1 activity and the development of novel therapeutics for a host of human diseases.

References

- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. SIRT1 inhibition in pancreatic cancer models: contrasting effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. otavachemicals.com [otavachemicals.com]

- 8. Protective effects of a SIRT1 inhibitor on primordial follicle activation and growth induced by cyclophosphamide: insights from a bovine in vitro folliculogenesis system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This in-depth technical guide focuses on the solubility of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document provides a compilation of available data, detailed experimental protocols for solubility determination, and a relevant biochemical pathway to contextualize its biological significance.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of carbazole derivatives and data from closely related compounds, we can infer its solubility behavior. Carbazole-based molecules are generally known to have good solubility in organic solvents like DMSO and ethanol.[1][2]

For a structurally similar compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, a solubility of up to 10 mg/mL in DMSO has been reported.[1] While this provides a valuable reference point, it is important to note that the ketone moiety in the target compound may lead to different solubility characteristics compared to the carboxamide derivative.

| Compound | Solvent | Solubility (Qualitative) | Solubility (Quantitative Estimate) |

| This compound | DMSO | Soluble | Likely in the mg/mL range |

| This compound | Ethanol | Soluble | Data not available |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol should be followed. The following outlines a robust methodology for determining the solubility of a small molecule in an organic solvent.

Objective:

To determine the saturation solubility of this compound in DMSO and ethanol at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, absolute

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the respective solvent (DMSO or ethanol).

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are disturbed.

-

Dilute the supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method. A standard calibration curve should be prepared using known concentrations of this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L based on the quantified concentration and the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Biological Context: Inhibition of SIRT1 Signaling Pathway

This compound and its derivatives are recognized for their biological activity, notably as inhibitors of Sirtuin 1 (SIRT1).[1] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, and inflammation.[3][4][5] The inhibition of SIRT1 by this class of compounds makes them valuable tools for studying these pathways and for potential therapeutic development.

Below is a diagram illustrating a simplified SIRT1 signaling pathway, highlighting some of its key downstream targets.

Caption: Simplified SIRT1 signaling pathway and its inhibition.

References

- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 2. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& CAS#: 36684-65-8 [m.chemicalbook.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Role of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in Neuroprotection and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of carbazole and its saturated analogue, tetrahydrocarbazole, have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide focuses on the prospective role of a specific derivative, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, within this context. While comprehensive data on this particular compound remains nascent, this document synthesizes the current understanding of the broader class of carbazole and tetrahydrocarbazole derivatives. It outlines their established mechanisms of action, provides detailed experimental protocols for their evaluation, and presents quantitative data from related compounds to serve as a benchmark for future research. The potential signaling pathways implicated in the neuroprotective and anti-inflammatory effects of these compounds, such as the inhibition of cyclooxygenase (COX) enzymes and modulation of sirtuin 1 (SIRT1), are also discussed.

Introduction

Carbazole, a tricyclic aromatic heterocycle, and its derivatives are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] The tetrahydrocarbazole scaffold, a partially saturated version of carbazole, has also been a focal point of medicinal chemistry research. The introduction of various substituents onto this core structure, such as the chloro group and a ketone in this compound, can significantly modulate its pharmacological profile.

This guide explores the putative role of this compound in neuroprotection and the mitigation of inflammation. The neuroprotective potential of carbazole derivatives is often attributed to their ability to combat oxidative stress, reduce apoptosis, and promote neuroregeneration.[4] Their anti-inflammatory effects are frequently linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[5]

Potential Mechanisms of Action

Based on the activities of structurally related compounds, this compound may exert its neuroprotective and anti-inflammatory effects through several mechanisms.

Anti-Inflammatory Activity: COX Inhibition

Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. Prostaglandins, key mediators of inflammation, are synthesized by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[5] Tetrahydrocarbazole derivatives have been investigated as potential COX inhibitors.[6] It is hypothesized that this compound may also exhibit inhibitory activity against COX enzymes, thereby reducing prostaglandin production and mitigating the inflammatory response.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one from 4-chlorophenylhydrazine hydrochloride and 1,3-cyclohexanedione via the Fischer indole synthesis. This carbazole derivative is a valuable building block in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical research. The tetrahydrocarbazole scaffold is present in numerous biologically active molecules. The Fischer indole synthesis is a classic and reliable method for the preparation of indole and carbazole derivatives from the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.[1] This application note details a robust protocol for the synthesis, purification, and characterization of this compound.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed condensation of 4-chlorophenylhydrazine with 1,3-cyclohexanedione, followed by an intramolecular rearrangement and cyclization to form the tetrahydrocarbazolone product.

Caption: Reaction scheme for the Fischer indole synthesis of the target compound.

Experimental Protocol

This protocol is based on established Fischer indole synthesis methodologies for similar substrates.[2][3]

Materials and Reagents

-

4-Chlorophenylhydrazine hydrochloride

-

1,3-Cyclohexanedione

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel (for column chromatography)

-

Hexane (for chromatography)

-

Ethyl Acetate (for chromatography)

Equipment

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

Spectroscopic instruments (NMR, FT-IR, MS)

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and 1,3-cyclohexanedione (1.12 g, 10 mmol).

-

Addition of Solvent and Catalyst: Add glacial acetic acid (50 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction mixture will typically change color. Maintain the reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. The product will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Data Presentation

Physical and Spectroscopic Data

The following table summarizes the expected physical and spectroscopic data for the final product.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data for the closely related 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is in the range of 145-148 °C.[4] The melting point of the ketone is expected to be in a similar range. |

| Yield | Yields for similar Fischer indole syntheses are reported to be in the range of 85-91%.[4] |

| ¹H NMR (DMSO-d₆) | Predicted chemical shifts (δ, ppm): Aromatic protons (3H, m, ~7.0-7.8), NH proton (1H, br s, ~11.0), CH₂ protons (6H, m, ~2.0-3.0). |

| ¹³C NMR (DMSO-d₆) | Predicted chemical shifts (δ, ppm): Carbonyl carbon (~190-200), Aromatic carbons (~110-140), Aliphatic carbons (~20-40). |

| Mass Spectrometry (EI) | M⁺ at m/z 219 and M+2 at m/z 221 (approx. 3:1 ratio, characteristic of a chlorine atom).[4] Key fragments may include loss of CO and Cl. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks: N-H stretch (~3300-3400), C=O stretch (~1680), Aromatic C=C stretches (~1450-1600), C-Cl stretch (~700-800).[4] |

Signaling Pathway (Reaction Mechanism)

The Fischer indole synthesis proceeds through a series of well-established steps.

Caption: Key steps in the Fischer indole synthesis mechanism.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

4-Chlorophenylhydrazine hydrochloride is toxic and a suspected carcinogen; handle with extreme care.

-

Glacial acetic acid is corrosive; avoid contact with skin and eyes.

-

The reaction is heated to a high temperature; use appropriate precautions to prevent burns.

References

Using 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in human papillomavirus (HPV) research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) is a primary etiological agent for several cancers, most notably cervical cancer. The viral oncoproteins E6 and E7 are critical for the initiation and progression of these malignancies, making them key targets for therapeutic intervention. While the specific compound 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a crucial starting material in the synthesis of antiviral agents, research has predominantly focused on its derivatives. This document details the application of one such potent derivative, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (GSK983) , in HPV research. GSK983 has demonstrated significant efficacy in inhibiting HPV replication and the growth of HPV-immortalized cells, not by directly targeting viral proteins, but through the modulation of host cell pathways.

Compound Profile: GSK983

GSK983 is a novel tetrahydrocarbazole derivative synthesized from this compound. It exhibits broad-spectrum antiviral activity against several DNA viruses, including HPV.[1] Its mechanism of action is believed to be host-cell directed, providing a potential advantage in overcoming viral resistance.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the anti-HPV activity and cytotoxicity of GSK983.

Table 1: In Vitro Anti-HPV Efficacy of GSK983

| Assay Type | Target | Cell Line | HPV Type | Efficacy Metric (EC₅₀) | Reference |

| Episomal Maintenance | HPV Replication | W12 | HPV16 | 5–20 nM | [1][2] |

| Cell Growth Inhibition | HPV-Immortalized Cells | Multiple | HPV, Ad-5, SV40, EBV | 10–40 nM | [1][2] |

Table 2: Cytotoxicity Profile of GSK983

| Cell Type | Cytotoxicity Metric (CC₅₀) | Reference |

| Primary Keratinocytes | > 10 µM | [1] |

| Primary Fibroblasts | > 10 µM | [1] |

| Primary Lymphocytes | > 10 µM | [1] |

| Primary Endothelial Cells | > 10 µM | [1] |

| Bone Marrow Progenitor Cells | > 10 µM | [1] |

Mechanism of Action

GSK983's antiviral activity is not directed at a specific viral protein. Instead, preliminary studies indicate that it induces a subset of host interferon-stimulated genes (ISGs).[1][2] This suggests that GSK983 triggers an innate immune-like response within the host cell, creating an antiviral state that is inhospitable to HPV replication and the survival of virally transformed cells. This host-targeted mechanism may explain its broad-spectrum activity against various DNA viruses that subvert normal cell cycle control.

References

Application of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one in Alzheimer's Disease Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death. Emerging research has identified impaired intracellular calcium homeostasis, mitochondrial dysfunction, and excessive Aβ production as key pathological events in AD. This document provides detailed application notes and protocols for the use of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a representative of the tetrahydrocarbazole class of compounds, in studying and targeting these pathways in Alzheimer's disease research.

Tetrahydrocarbazoles have been identified as a novel class of multifactorial drug candidates for AD.[1] A lead tetrahydrocarbazole structure has been shown to modulate several key pathological features of AD, including dampening enhanced endoplasmic reticulum (ER) calcium release, improving mitochondrial function, and attenuating the production of Aβ peptides.[1] These findings suggest that this compound and related analogs hold promise as valuable research tools and potential therapeutic leads.

Mechanism of Action

The therapeutic potential of the tetrahydrocarbazole scaffold in the context of Alzheimer's disease stems from its ability to act on multiple disease-related pathways:

-

Normalization of ER Calcium Homeostasis: In familial Alzheimer's disease (FAD), mutations in presenilin 1 (PS1) lead to enhanced calcium release from the ER. The tetrahydrocarbazole lead structure has been shown to dampen this excessive calcium release, thereby restoring normal calcium homeostasis.[1]

-

Improvement of Mitochondrial Function: Dysfunctional ER-mitochondria communication and altered calcium shuttling in AD lead to impaired mitochondrial function. Tetrahydrocarbazoles have been observed to increase the mitochondrial membrane potential, indicating an improvement in mitochondrial health and function.[1]

-

Reduction of Amyloid-Beta Production: The modulation of intracellular calcium homeostasis by tetrahydrocarbazoles also impacts the processing of the amyloid precursor protein (APP). These compounds have been found to decrease the production of Aβ peptides by inhibiting the β-secretase (BACE1) cleavage of APP, without significantly affecting α- and γ-secretase activities.[1]

Data Presentation

The following tables summarize the quantitative effects of a lead tetrahydrocarbazole compound in cellular models of Alzheimer's disease.

Table 1: Effect of Tetrahydrocarbazole Lead Structure on ER Calcium Release in FAD-PS1 Mutant Cells

| Cell Line | Treatment | Peak Cytosolic Ca2+ Concentration (Normalized) |

| HEK293 PS1-M146L | DMSO (Vehicle) | 1.00 |

| HEK293 PS1-M146L | Tetrahydrocarbazole | Reduced |

| HEK293 PS1-P264L | DMSO (Vehicle) | 1.00 |

| HEK293 PS1-P264L | Tetrahydrocarbazole | Reduced |

Data adapted from a study on tetrahydrocarbazoles, showing a dampening of enhanced calcium release in cells expressing FAD-linked PS1 mutations.[1]

Table 2: Effect of Tetrahydrocarbazole Lead Structure on Mitochondrial Membrane Potential

| Cell Line | Treatment | Mitochondrial Membrane Potential (Normalized) |

| APPsw/PS1-M146L | DMSO (Vehicle) | 1.00 |

| APPsw/PS1-M146L | Tetrahydrocarbazole | Increased |

This table reflects the finding that the lead tetrahydrocarbazole structure improves mitochondrial function by increasing the mitochondrial membrane potential.[1]

Table 3: Effect of Tetrahydrocarbazole Derivatives on Aβ40 and Aβ42 Production

| Cell Line | Treatment | Aβ40 Levels (Normalized) | Aβ42 Levels (Normalized) |

| APPsw/PS1-M146L | DMSO (Vehicle) | 1.00 | 1.00 |

| APPsw/PS1-M146L | Tetrahydrocarbazole Analog | Significantly Reduced | Significantly Reduced |

This demonstrates the attenuation of amyloid-beta peptide production by tetrahydrocarbazole derivatives.[1]

Table 4: Effect of Tetrahydrocarbazole Derivatives on sAPPβ Levels

| Cell Line | Treatment | Secreted sAPPβ Levels (Normalized) |

| HEK293-APPsw | DMSO (Vehicle) | 1.00 |

| HEK293-APPsw | Tetrahydrocarbazole Derivative | Remarkably Decreased |

This data suggests that the reduction in Aβ production is mediated through the decreased cleavage of APP by β-secretase.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cellular models of Alzheimer's disease.

Protocol 1: Measurement of Cytosolic Calcium Levels

Objective: To assess the effect of the compound on ER calcium release.

Materials:

-

HEK293 cells stably expressing FAD-linked PS1 mutations (e.g., PS1-M146L)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Carbachol (cholinergic agonist to induce calcium release)

-

This compound

-

Fluorescence plate reader or microscope

Procedure:

-

Seed HEK293 PS1 mutant cells in 96-well black-walled, clear-bottom plates and culture for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with the desired concentration of the compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Prepare the Fura-2 AM loading solution: 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

-

Wash the cells twice with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 45 minutes at 37°C.

-

Wash the cells twice with HBS to remove excess dye.

-

Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) using a fluorescence plate reader.

-

Stimulate the cells with carbachol to induce IP3-mediated calcium release from the ER.

-

Immediately record the change in fluorescence ratio over time to measure the peak cytosolic calcium concentration.

-

Normalize the peak calcium response in compound-treated cells to that of vehicle-treated cells.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine the effect of the compound on mitochondrial function.

Materials:

-

Cells expressing APP and PS1 mutations (e.g., APPsw/PS1-M146L)

-

JC-1 dye

-

This compound

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Culture the cells in a 96-well plate and treat with this compound or vehicle for the desired duration.

-

Prepare a 5 µg/mL solution of JC-1 in the cell culture medium.

-

Remove the treatment medium and incubate the cells with the JC-1 solution for 20 minutes at 37°C.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Measure the fluorescence intensity. For JC-1, red fluorescence (J-aggregates, ~590 nm emission) indicates high ΔΨm, while green fluorescence (JC-1 monomers, ~529 nm emission) indicates low ΔΨm.

-

Calculate the ratio of red to green fluorescence. An increase in this ratio indicates an increase in mitochondrial membrane potential.

-

Normalize the results of the compound-treated cells to the vehicle-treated control.

Protocol 3: Quantification of Aβ Peptides by ELISA

Objective: To measure the effect of the compound on the production of Aβ40 and Aβ42.

Materials:

-

Cells overproducing Aβ (e.g., APPsw/PS1-M146L)

-

This compound

-

Commercially available Aβ40 and Aβ42 ELISA kits

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Culture the cells and treat with the compound or vehicle.

-

After the treatment period, collect the conditioned media.

-

Lyse the cells and determine the total protein concentration for normalization.

-

Perform the Aβ40 and Aβ42 ELISA on the conditioned media according to the manufacturer's instructions.

-

Read the absorbance on a plate reader.

-

Calculate the concentrations of Aβ40 and Aβ42 from the standard curve.

-

Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.

Protocol 4: Western Blot Analysis of APP Cleavage Products

Objective: To investigate the effect of the compound on the β-secretase cleavage of APP.

Materials:

-

Cells expressing APP (e.g., HEK293-APPsw)

-

This compound

-

SDS-PAGE gels and blotting equipment

-

Primary antibody against the C-terminus of sAPPβ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat the cells with the compound or vehicle.

-

Collect the conditioned media.

-

Concentrate the media if necessary.

-

Separate the proteins in the media by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against sAPPβ overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensity and normalize to a loading control or total protein.

Visualizations

References

Application Notes and Protocols: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a Precursor for Novel Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a versatile precursor for the synthesis and evaluation of novel antimicrobial agents. The carbazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including potent antimicrobial properties.[1][2] The introduction of a chlorine atom at the 6-position of the tetrahydrocarbazole ring can further enhance the biological activity of its derivatives. This document outlines a representative synthetic protocol for creating a novel Schiff base derivative, methods for assessing its antimicrobial efficacy, and illustrative data.

Data Presentation: Antimicrobial Efficacy

The antimicrobial potential of novel compounds derived from this compound can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The following table presents illustrative MIC values for a representative Schiff base derivative against a panel of clinically relevant microbial strains.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of a Novel Schiff Base Derivative

| Compound | Target Microorganism | Gram Stain | MIC (µg/mL) |

| Novel Schiff Base 1 | Staphylococcus aureus (MRSA) | Gram-positive | 50 |

| Staphylococcus aureus | Gram-positive | 100 | |

| Bacillus subtilis | Gram-positive | 125 | |

| Escherichia coli | Gram-negative | 250 | |

| Pseudomonas aeruginosa | Gram-negative | >500 | |

| Candida albicans | Fungi | 125 | |

| Ciprofloxacin (Control) | Staphylococcus aureus | Gram-positive | 1 |

| Escherichia coli | Gram-negative | 0.5 | |

| Fluconazole (Control) | Candida albicans | Fungi | 8 |

Note: The data presented are illustrative and based on the activity of similar 6-chloro-carbazole derivatives. Actual MIC values for a newly synthesized compound must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a Novel Schiff Base Derivative from this compound

This protocol describes the synthesis of a representative Schiff base by reacting the precursor with an aromatic amine. Schiff bases are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.

Materials:

-

This compound

-

4-Aminoantipyrine

-

Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Buchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.

-

To this solution, add a solution of 1.0 mmol of 4-aminoantipyrine in 10 mL of ethanol.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-